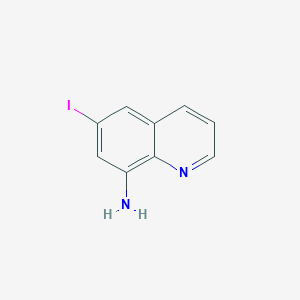

6-Iodoquinolin-8-amine

Description

Significance of the Quinoline (B57606) Core in Advanced Organic Synthesis

The quinoline scaffold, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone in organic synthesis. researchgate.netacs.org Its presence in a wide array of natural products and pharmacologically active compounds underscores its importance. researchgate.netorientjchem.org The versatility of the quinoline ring allows for extensive functionalization, enabling chemists to create a diverse range of molecules with tailored properties. researchgate.netorientjchem.org Synthetic chemists are continually developing new and efficient methods for constructing and modifying the quinoline nucleus, driven by its broad applicability in medicinal chemistry and materials science. acs.orgmdpi.com

The Distinct Role of Halogen and Amine Substituents in Quinoline Chemistry

The introduction of halogen and amine substituents onto the quinoline core dramatically influences its chemical reactivity and biological activity. Halogen atoms, such as iodine, are particularly interesting as they can serve as a handle for further chemical modifications through cross-coupling reactions. nih.gov This allows for the construction of more complex molecular architectures. The position of the halogen on the quinoline ring is crucial and can be challenging to control selectively. nih.gov

Amine groups, being electron-donating, increase the electron density of the quinoline ring, making it more susceptible to electrophilic substitution reactions. biosynce.com The amino group's position also directs the regioselectivity of these reactions. Furthermore, the amine group itself can be a site for further functionalization. In the context of medicinal chemistry, the presence of an amine can be critical for a compound's interaction with biological targets. orientjchem.org The combination of a halogen and an amine group, as seen in 6-iodoquinolin-8-amine, offers a powerful platform for creating diverse and complex molecules.

Research Trajectories and Academic Relevance of this compound

Research involving this compound and its derivatives is actively pursued in academia and industry. The compound serves as a key intermediate in the synthesis of more complex molecules with potential applications in various fields. For instance, it has been used in the development of kinase inhibitors for diseases like African Sleeping Sickness. acs.org The ability to functionalize both the amine and the iodo positions provides a strategic advantage in creating libraries of compounds for screening and structure-activity relationship (SAR) studies. nih.gov Current research often focuses on developing novel synthetic methodologies that utilize the unique reactivity of this scaffold and exploring the biological activities of its derivatives. mdpi.comresearchgate.net

Interactive Data Table: Properties of this compound

| Property | Value | Reference |

| CAS Number | 5552-47-6 | epa.gov |

| Molecular Formula | C9H7IN2 | sigmaaldrich.com |

| Molecular Weight | 270.07 g/mol | N/A |

| Appearance | Solid | sigmaaldrich.com |

| Storage Temperature | 2-8°C, in dark place under inert atmosphere | sigmaaldrich.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-iodoquinolin-8-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7IN2/c10-7-4-6-2-1-3-12-9(6)8(11)5-7/h1-5H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATZLKYRYARHHNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=CC(=C2N=C1)N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90476199 | |

| Record name | 6-Iodoquinolin-8-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90476199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5552-47-6 | |

| Record name | 6-Iodoquinolin-8-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90476199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Derivatization of 6 Iodoquinolin 8 Amine

Strategic Syntheses of the 6-Iodoquinolin-8-amine Scaffold

The synthesis of the this compound core relies on precise chemical strategies that control the placement of functional groups on the quinoline (B57606) ring system. Methodologies range from the direct functionalization of pre-formed quinoline rings to the assembly of the heterocyclic system from acyclic precursors.

Regioselective Functionalization Approaches

Regioselectivity is paramount in the synthesis of specifically substituted quinolines like this compound. One key strategy involves the C-H functionalization of 8-substituted quinolines. An operationally simple, metal-free protocol has been developed for the regioselective halogenation of various 8-substituted quinoline derivatives at the C5 position. rsc.org This method uses inexpensive and atom-economical trihaloisocyanuric acids as the halogen source and proceeds at room temperature with high generality and, in most cases, complete regioselectivity. rsc.org For instance, quinolin-8-amine can undergo this reaction to yield predominantly C5-halogenated products, providing a direct route to halogen-substituted 8-aminoquinolines. rsc.org

Another approach involves the direct iodination of an 8-aminoquinoline (B160924) derivative that is protected or modified to direct the electrophilic substitution to the C6 position. Conversely, the amination of a pre-existing 6-iodoquinoline (B82116) derivative can also be envisioned. The 8-aminoquinoline scaffold itself is a significant motif in pharmaceuticals and coordination chemistry, and new methods for its functionalization are highly valued. shu.ac.uk

Modular Synthetic Routes to Quinoline-Amine Architectures

Modular or "building block" approaches allow for the systematic construction of the quinoline-amine framework, offering flexibility in introducing various substituents. Classic methods like the Skraup–Doebner–von Miller synthesis, which construct the quinoline ring from anilines, remain relevant. researchgate.net For instance, a synthetic route to 6-bromo-4-iodoquinoline (B1287929) starts with 4-bromoaniline, which is reacted with other reagents and cyclized in diphenyl ether at high temperatures. researchgate.net Although this example leads to a different isomer, the underlying principle of building the quinoline ring from a substituted aniline (B41778) is a core modular strategy.

More contemporary methods utilize transition-metal-catalyzed reactions. A copper-catalyzed three-component annulation has been developed for synthesizing functionalized 2-quinolones from 2-bromoacylarenes, 2-iodoacetamide, and various nucleophiles. nih.gov This modular approach is step-economic and compatible with a broad range of functional groups, demonstrating the power of modern catalysis in assembling complex heterocyclic systems. nih.gov Practical and scalable syntheses for lipophilic 6-iodotetrahydroquinolines have also been reported, highlighting versatile intermediates that can be accessed through different cyclization strategies. researchgate.net

Advanced Derivatization of this compound

The dual functionality of this compound allows for a rich derivatization chemistry. The iodo group at the C6 position serves as a handle for carbon-carbon and carbon-heteroatom bond formation, while the amino group at C8 can be readily functionalized through various nitrogen-centered reactions.

Carbonylation Reactions: From 6-Iodoquinoline to Glyoxylamide and Carboxamide Derivatives

The 6-iodo position of the quinoline scaffold is readily susceptible to palladium-catalyzed carbonylation reactions, providing an efficient route to valuable carboxamide and glyoxylamide (2-ketocarboxamide) derivatives. nih.govnih.govdntb.gov.ua The selectivity of the reaction towards either single or double carbon monoxide insertion is highly dependent on the reaction conditions, particularly the choice of phosphine (B1218219) ligand and the pressure of carbon monoxide. nih.govnih.gov

When 6-iodoquinoline is subjected to aminocarbonylation at high CO pressure (40 bar) using a palladium acetate (B1210297) catalyst with a monodentate phosphine ligand like triphenylphosphine (B44618) (PPh₃), double carbonylation occurs, leading to the formation of quinoline-6-glyoxylamide derivatives as the major products. nih.govresearchgate.net In contrast, switching to a bidentate ligand such as XantPhos and conducting the reaction under atmospheric pressure (1 bar) of CO almost exclusively yields the single-carbonylated quinoline-6-carboxamide (B1312354) derivatives in high yields. nih.govnih.gov This tunable selectivity allows for the targeted synthesis of either derivative from the same 6-iodoquinoline precursor. nih.gov

| Amine Nucleophile | Catalyst System | CO Pressure | Major Product Type | Yield |

|---|---|---|---|---|

| Piperidine | Pd(OAc)₂ / 2 PPh₃ | 40 bar | Glyoxylamide | 63% |

| Piperidine | Pd(OAc)₂ / XantPhos | 1 bar | Carboxamide | 95% |

| tert-Butylamine | Pd(OAc)₂ / 2 PPh₃ | 40 bar | Glyoxylamide | 55% |

| tert-Butylamine | Pd(OAc)₂ / XantPhos | 1 bar | Carboxamide | 98% |

| Morpholine | Pd(OAc)₂ / 2 PPh₃ | 40 bar | Glyoxylamide | 62% |

| Morpholine | Pd(OAc)₂ / XantPhos | 1 bar | Carboxamide | 96% |

Amidation and Other N-Functionalization Strategies of the 8-Amino Group

The 8-amino group is a key site for derivatization, most commonly through acylation to form amides. N-acylated 8-aminoquinolines are of immense importance as they serve as powerful bidentate directing groups in a multitude of transition-metal-catalyzed C-H functionalization reactions. nih.govmdpi.commdpi.com This directing ability has been exploited with catalysts based on palladium, rhodium, ruthenium, nickel, copper, cobalt, and iron. mdpi.com

The synthesis of these crucial amide derivatives is typically straightforward. For instance, N-(quinolin-8-yl)pivalamide is prepared by reacting 8-aminoquinoline with the corresponding acyl chloride. acs.org Beyond their role as directing groups, these amides can be further modified. An efficient, one-pot transamidation of 8-aminoquinoline amides has been developed, which is activated by Boc protection of the quinoline amide nitrogen. mdpi.com This strategy facilitates the cleavage of the robust amide C(acyl)-N bond under mild conditions, allowing for the recycling of the 8-aminoquinoline auxiliary and the synthesis of new amide products. mdpi.com

Diversification via Coupling Reactions at the 6-Iodo Position

The carbon-iodine bond at the C6 position is a versatile anchor point for a variety of palladium-catalyzed cross-coupling reactions, enabling significant diversification of the quinoline scaffold. These reactions include the Suzuki-Miyaura, Heck, and Sonogashira couplings, which introduce new aryl, vinyl, and alkynyl groups, respectively. nih.govnih.gov

The reactivity of the 6-halo position has been demonstrated in the synthesis of complex molecules. For example, the Heck reaction of 6-iodoquinolin-4(1H)-ones with macrolides has been used to create hybrid compounds with high antibacterial activity. nih.gov Suzuki and Sonogashira cross-coupling reactions have also been successfully applied to the 6-position of quinolin-4(1H)-one substrates. nih.gov The choice of catalyst and reaction conditions is crucial, as the increased structural complexity of some substrates can make them prone to decomposition. nih.gov The incorporation of an iodine atom at the 6-position is a deliberate synthetic strategy to enable these powerful transformations for further functionalization. researchgate.net

| Reaction Type | Quinoline Substrate | Coupling Partner | Catalytic System | Product Type |

|---|---|---|---|---|

| Heck | 6-Iodoquinolin-4(1H)-one | Macrolide (from Azithromycin) | Pd(OAc)₂ / P(o-tol)₃ | 6-Substituted quinolone |

| Suzuki | 6-Bromo-3-iodoquinolin-4(1H)-one derivative | Arylboronic acid | Not specified | 6-Aryl-3-iodo-quinolone |

| Sonogashira | 6-Bromo-3-iodoquinolin-4(1H)-one | Trimethylsilylacetylene (TMSA) | Not specified | 6-Alkynyl-3-iodo-quinolone |

| Sonogashira | 6-Bromoquinolin-4(1H)-one derivative | Terminal alkyne | Not specified | 6-Alkynyl-quinolone |

Annulation and Cyclization Protocols Yielding Functionalized Quinoline Systems

The construction of polycyclic quinoline systems from this compound can be strategically achieved through derivatization of the 8-amino group, followed by intramolecular cyclization reactions. Palladium-catalyzed cross-coupling reactions are particularly powerful in this regard, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

A notable strategy involves the palladium-catalyzed coupling of 8-iodoquinoline (B173137) derivatives with acetylenes to generate pyrrolo[3,2,1-ij]quinoline scaffolds. semanticscholar.org While not directly employing this compound, this methodology provides a blueprint for its application. The process would likely commence with the acylation of the 8-amino group of this compound to form an amide. This derivative can then undergo an intramolecular palladium-catalyzed reaction. For instance, a palladium-catalyzed intramolecular Heck reaction of a suitably derivatized this compound, such as an N-allyl or N-vinyl derivative, could lead to the formation of a new fused ring. nih.gov

Another promising approach is the palladium-catalyzed intramolecular amination of C(sp³)–H and C(sp²)–H bonds. organic-chemistry.org By first installing a picolinamide (B142947) (PA) protecting group on the 8-amino function of this compound, which can also act as a directing group, subsequent intramolecular C-H amination could facilitate the formation of azetidine (B1206935) or pyrrolidine (B122466) rings fused to the quinoline core. organic-chemistry.org This would result in novel tricyclic systems with significant therapeutic potential.

Furthermore, palladium-catalyzed annulation reactions of haloanilines with various coupling partners can be adapted for this compound. Derivatization of the amino group to an amide or a related functional group would be the initial step, followed by a palladium-catalyzed intramolecular cyclization to construct fused heterocyclic systems. For example, the synthesis of tricyclic compounds through the intramolecular palladium-catalyzed addition of aryl iodides to carbonyl groups presents a viable route. beilstein-journals.org

Sustainable and Efficient Synthetic Protocols

In recent years, the development of synthetic methodologies that are both efficient and environmentally benign has become a central theme in organic chemistry. For the synthesis and derivatization of quinoline compounds, significant progress has been made in the areas of metal-free halogenation and aqueous-phase reactions.

Metal-Free Halogenation Techniques for Quinoline Derivatives

The selective halogenation of quinoline derivatives is a crucial transformation for introducing functional handles for further diversification. Metal-free halogenation techniques offer a sustainable alternative to traditional methods that often rely on toxic and expensive metal catalysts.

A highly efficient and operationally simple metal-free protocol for the regioselective C5-halogenation of 8-substituted quinolines has been developed. rsc.org This method utilizes inexpensive and atom-economical trihaloisocyanuric acids (TCCA for chlorination, TBCA for bromination, and TICA for iodination) as the halogen source. The reactions proceed under an open-air atmosphere at room temperature, offering excellent functional group tolerance and high yields. rsc.org For instance, N-(quinolin-8-yl)acetamide and its derivatives undergo smooth C5-halogenation with these reagents in acetonitrile (B52724). rsc.org

TCCA: Trichloroisocyanuric acid, TBCA: Tribromoisocyanuric acid. The reactions were carried out with 0.4 mmol of the quinoline substrate and 0.145 mmol of TCCA or TBCA in acetonitrile (3 mL) at room temperature under an open-air atmosphere. rsc.org

This metal-free approach avoids the need for harsh reaction conditions and the use of metal catalysts that can be difficult to remove from the final product, thus representing a significant advancement in the sustainable synthesis of halogenated quinoline derivatives. rsc.org

Aqueous-Phase Reaction Development

The use of water as a solvent in organic synthesis is a cornerstone of green chemistry, offering significant environmental and economic advantages over traditional organic solvents. The development of aqueous-phase reactions for the synthesis of quinoline derivatives has garnered considerable attention.

An environmentally benign methodology for the synthesis of functionalized quinolin-2(1H)-ones has been established, which proceeds in water at ambient temperature without the need for a base or an organic solvent. acs.orgresearchgate.net This protocol exhibits a broad substrate scope, delivering excellent to quantitative yields in very short reaction times (1–8 minutes). acs.orgresearchgate.net The operational simplicity and the reusability of the aqueous reaction medium further enhance the green credentials of this method, which boasts a low E-factor of 1.6 and a high eco-scale score of 89.5. acs.orgresearchgate.net Such developments are pivotal in transitioning towards more sustainable manufacturing processes for quinoline-based compounds.

Spectroscopic and Structural Characterization of 6 Iodoquinolin 8 Amine Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Detailed experimental NMR data for 6-Iodoquinolin-8-amine is not available in the surveyed literature. This includes Proton (¹H NMR), Carbon-13 (¹³C NMR), and advanced multi-dimensional NMR techniques. While studies on related compounds, such as 6-iodotetrahydroquinolines and other iodoquinoline derivatives, provide insights into the expected chemical shifts, no specific data for this compound has been published. beilstein-journals.org

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Specific ¹H NMR spectral data detailing the chemical shifts and coupling constants for the protons of this compound are not documented in the available scientific literature.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Published ¹³C NMR data, which would identify the chemical shifts of the nine carbon atoms in the this compound structure, could not be located in the reviewed sources.

Advanced Multi-dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

There are no available reports on the use of advanced multi-dimensional NMR techniques such as COSY, HSQC, or HMBC for the complete structural assignment of this compound.

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis

While the monoisotopic mass of this compound is known to be 269.96539 g/mol , a detailed experimental mass spectrum, including fragmentation patterns, is not available in the public domain. epa.gov This information would be crucial for confirming the molecular weight and understanding the compound's fragmentation behavior under ionization.

Table 1: Molecular Mass of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₉H₇IN₂ |

| Average Mass | 270.073 g/mol |

| Monoisotopic Mass | 269.96539 g/mol |

Data sourced from epa.gov

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

An experimental Infrared (IR) spectrum for this compound, which would detail the characteristic vibrational frequencies of its functional groups (such as N-H stretches of the amine and aromatic C-H and C=C stretches of the quinoline (B57606) ring), is not present in the surveyed scientific databases. While general IR data for related compounds like 2-chloro-6-iodo-quinoline derivatives exist, they are not specific to this compound. tsijournals.com

X-ray Crystallography for Solid-State Molecular Geometry Determination

There are no published reports detailing the single-crystal X-ray diffraction analysis of this compound. Consequently, precise data on its solid-state molecular geometry, including bond lengths, bond angles, and crystal packing information, remains undetermined.

Elemental Analysis for Stoichiometric Composition

Elemental analysis is a cornerstone technique in synthetic chemistry for verifying the empirical formula of a newly synthesized compound. This destructive method provides the mass percentages of the constituent elements, primarily carbon (C), hydrogen (H), and nitrogen (N), which are then compared against the theoretically calculated values derived from the proposed molecular formula. For novel compounds such as this compound and its derivatives, this analysis is crucial for confirming purity and stoichiometric composition, complementing spectroscopic data to provide unambiguous structural evidence. tsijournals.comresearchgate.netmeasurlabs.com

The theoretical elemental composition of this compound is calculated from its molecular formula, C₉H₇IN₂. kyoto-u.ac.jpepa.gov The expected percentages for each element are presented in Table 1.

Table 1: Calculated Elemental Composition of this compound

| Element | Symbol | Atomic Weight ( g/mol ) | Count | Total Mass ( g/mol ) | Mass Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 9 | 108.099 | 40.03 |

| Hydrogen | H | 1.008 | 7 | 7.056 | 2.61 |

| Iodine | I | 126.90 | 1 | 126.90 | 47.00 |

| Nitrogen | N | 14.007 | 2 | 28.014 | 10.37 |

| Total | 270.069 | 100.00 |

Data sourced from kyoto-u.ac.jpepa.gov.

In practice, the constitution of synthesized products is confirmed by comparing these theoretical values with the results from experimental elemental analysis. tsijournals.com Scientific journals widely accept that for a compound to be considered analytically pure, the experimentally found values for C, H, and N should not deviate by more than ±0.4% from the calculated values. nih.govresearchgate.netnih.gov

While specific experimental data for this compound is not detailed in the reviewed literature, the analysis of related iodo-quinoline derivatives demonstrates the application and importance of this method. Research on various substituted quinolines consistently reports satisfactory elemental analysis results that confirm the proposed structures. tsijournals.commdpi.com For instance, studies on 8-hydroxy-7-iodoquinoline-5-sulfonamide derivatives and 2-chloro-6-iodo-quinoline derivatives provide a practical comparison between calculated and found elemental percentages, as shown in Table 2.

Table 2: Elemental Analysis Data for Selected Iodo-Quinoline Derivatives

| Compound Name | Molecular Formula | Analysis | %C | %H | %N | Reference |

|---|---|---|---|---|---|---|

| 7-Iodo-5-(N-methylpiperazin-4-ylsulfonyl)quinolin-8-ol | C₁₄H₁₆IN₃O₃S | Calculated | 38.81 | 3.72 | 9.70 | researchgate.net |

| Found | 38.69 | 3.61 | 9.60 | |||

| 8-Hydroxy-7-iodo-N-phenylquinoline-5-sulfonamide | C₁₅H₁₁IN₂O₃S | Calculated | 41.88 | 2.58 | 6.51 | researchgate.net |

| Found | 41.79 | 2.49 | 6.42 | |||

| N-(4-Chlorophenyl)-2-chloro-6-iodoquinolin-3-yl azomethine | C₁₆H₉Cl₂IN₂ | Calculated | 41.32 | 1.95 | 6.02 | tsijournals.com |

| Found | C, 46.29 | H, 2.51 | N,6.35 | tsijournals.com |

Note: The data presented for these derivatives illustrates the practical application of elemental analysis in confirming the stoichiometry of related complex heterocyclic compounds.

The close correlation between the calculated and found values in these examples underscores the reliability of elemental analysis in verifying the successful synthesis and purity of complex iodo-quinoline scaffolds. This analytical step, therefore, remains an indispensable part of the structural characterization of such compounds.

Computational and Theoretical Studies on 6 Iodoquinolin 8 Amine Systems

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in understanding the electronic landscape of 6-Iodoquinolin-8-amine. nih.govuobaghdad.edu.iq The molecule's structure features a quinoline (B57606) core substituted with an electron-donating amino (-NH₂) group at position 8 and an electron-withdrawing iodo (-I) group at position 6. This specific arrangement of functional groups creates a unique electronic profile that dictates its reactivity.

The electronic properties can be quantified through several descriptors calculated using DFT, often with a functional like B3LYP and a suitable basis set (e.g., 6-31G(d,p)). nih.govbohrium.com The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical reactivity and kinetic stability. uobaghdad.edu.iq A smaller gap generally implies higher reactivity.

In this compound, the amino group is expected to raise the HOMO energy, making the molecule more susceptible to electrophilic attack. Conversely, the electronegative iodine atom would lower the LUMO energy, enhancing its potential for nucleophilic interactions. These competing effects are precisely what computational models can quantify.

Table 1: Predicted Electronic Properties of this compound Calculated using DFT at the B3LYP/6-31G(d,p) level of theory.

| Property | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -5.8 eV | Indicates electron-donating capability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 4.6 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 2.5 D | Measures the molecule's overall polarity |

| Electronegativity (χ) | 3.5 eV | Describes the ability to attract electrons |

Note: These values are representative and can vary based on the specific computational method and basis set employed.

Computational Exploration of Reaction Mechanisms and Pathways

The presence of an iodine atom makes this compound a prime candidate for various transition-metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions. nih.govnih.govresearchgate.net Computational chemistry, especially DFT, allows for the detailed exploration of the mechanisms of these complex reactions. core.ac.uk By modeling the entire catalytic cycle, researchers can identify transition states, intermediates, and the associated energy barriers for each step.

For instance, in a hypothetical Suzuki coupling reaction, computational models can trace the potential energy surface for the key steps:

Oxidative Addition: The initial step where the C-I bond of this compound adds to a palladium(0) catalyst.

Transmetalation: The transfer of an organic group from an organoboron reagent to the palladium center.

Reductive Elimination: The final step where the new C-C bond is formed, and the palladium(0) catalyst is regenerated.

Table 2: Hypothetical Energy Profile for a Suzuki Coupling Reaction Pathway Values are representative for a generic Pd-catalyzed cross-coupling reaction.

| Reaction Step | Reactant Complex | Transition State (ΔG‡) | Product Complex |

|---|---|---|---|

| Oxidative Addition | Pd(0)L₂ + this compound | 15 kcal/mol | (Quinoline)Pd(II)(I)L₂ |

| Transmetalation | (Quinoline)Pd(II)(I)L₂ + Aryl-Boronate | 20 kcal/mol | (Quinoline)Pd(II)(Aryl)L₂ |

Note: The values are illustrative and highly dependent on the specific reactants, catalyst, ligands, and solvent system being modeled.

Conformational Analysis and Energetic Landscape Profiling

The 8-amino group introduces conformational flexibility to the this compound structure. The rotation around the C8-N bond is a key conformational variable. Computational methods can be used to perform a conformational search to identify the most stable arrangements of the atoms. nih.gov These studies involve systematically rotating the amino group and calculating the potential energy at each step to map out the energetic landscape. nih.govacs.org

The analysis typically reveals one or more low-energy conformers, which represent the most populated states of the molecule. Intramolecular interactions, such as potential hydrogen bonding between the amino hydrogens and the nitrogen atom of the quinoline ring (N1), play a significant role in stabilizing certain conformations. tandfonline.com The relative energies of different conformers determine their population distribution at a given temperature according to the Boltzmann distribution.

Table 3: Relative Energies of Key Conformers of this compound

| Conformer Description | Dihedral Angle (H-N-C8-C7) | Relative Energy (kcal/mol) | Key Stabilizing Interaction |

|---|---|---|---|

| Global Minimum | ~0° (Planar) | 0.00 | Potential weak N-H···N1 intramolecular hydrogen bond |

| Rotational Transition State | ~90° (Perpendicular) | 3.5 | Steric hindrance, loss of conjugation |

Note: The energy values are hypothetical and serve to illustrate the concept of an energetic landscape.

Predictive Modeling for Spectroscopic Properties

Computational chemistry is a powerful tool for predicting various spectroscopic properties, including Nuclear Magnetic Resonance (NMR) spectra. nih.gov Using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework, it is possible to calculate the magnetic shielding tensors for each nucleus. researchgate.net These values can then be converted into chemical shifts (δ) by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS).

For this compound, such calculations can predict the ¹H and ¹³C NMR spectra. acs.org The predicted shifts are influenced by the electronic environment of each nucleus. For instance, carbons bonded to the electronegative iodine (C6) and nitrogen (C8) atoms are expected to show characteristic downfield shifts. Relativistic effects may also need to be considered for accurately predicting the chemical shift of the carbon attached to the heavy iodine atom. researchgate.net These theoretical spectra are invaluable for confirming the structure of newly synthesized compounds and for assigning peaks in experimental spectra.

Table 4: Predicted ¹³C NMR Chemical Shifts (δ) for this compound Predicted relative to TMS, based on DFT-GIAO calculations and data from similar halogenated quinolines.

| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale |

|---|---|---|

| C2 | 148.5 | Typical for quinoline C2 |

| C3 | 121.8 | Standard quinoline ring position |

| C4 | 136.0 | Standard quinoline ring position |

| C4a | 127.5 | Bridgehead carbon |

| C5 | 129.0 | Influenced by adjacent iodo group |

| C6 | 95.0 | Directly bonded to iodine (strong shielding/anisotropy) |

| C7 | 138.0 | Influenced by adjacent amino group |

| C8 | 145.0 | Directly bonded to amino group |

Note: These are estimated values. Actual experimental values may vary.

Role of 6 Iodoquinolin 8 Amine in Catalysis and Directed Organic Transformations

The 8-Aminoquinoline (B160924) Moiety as a Directing Group in C-H Activation

Regioselectivity and Positional Specificity in C-H Functionalization

A key advantage of using the 8-aminoquinoline directing group is the high degree of regioselectivity it imparts on C-H functionalization reactions. By anchoring the metal catalyst to a specific position on the substrate, it directs the reaction to occur at a predictable site, often at the ortho-position of an aromatic ring or at a specific C(sp³)–H bond. researchgate.net This directed approach allows for the selective synthesis of complex molecules that would be difficult to obtain through traditional methods. For instance, the palladium-catalyzed arylation of C(sp³)–H bonds in α-cyano-α-methyl aliphatic amides has been successfully achieved using an 8-aminoquinoline auxiliary, demonstrating its ability to direct functionalization at unactivated β-methylene bonds. researchgate.net

The functionalization is not limited to the immediate vicinity of the directing group. Remote C-H functionalization at various positions (C2-C7) of the 8-aminoquinoline ring itself has also been demonstrated, expanding the synthetic utility of this scaffold. nih.gov These transformations often proceed through a single electron transfer (SET) pathway. nih.gov

Mechanistic Frameworks for Directed Catalysis

The mechanism of 8-aminoquinoline-directed C-H activation typically involves the formation of a cyclometalated intermediate. The bidentate coordination of the 8-aminoquinoline moiety to the metal center facilitates the cleavage of a nearby C-H bond, leading to the formation of a stable metallacycle. This intermediate then undergoes further reactions, such as oxidative addition, reductive elimination, or insertion, to afford the functionalized product.

Recent mechanistic studies on nickel-catalyzed C(sp³)–H arylation have revealed the importance of paramagnetic Ni(II) species in the catalytic cycle. acs.orgchemrxiv.org It was found that the choice of base can significantly impact the reaction, with sodium carbonate (Na₂CO₃) hindering catalysis, while sodium tert-butoxide (NaOtBu) improves turnovers under milder conditions. acs.orgchemrxiv.org The rate-determining step in the presence of Na₂CO₃ appears to be the deprotonation of the 8-aminoquinoline amide and its binding to the nickel center. acs.orgchemrxiv.org

Participation in Transition Metal-Mediated Catalytic Cycles

The 6-iodoquinolin-8-amine scaffold is a valuable participant in a variety of transition metal-mediated catalytic cycles, owing to the presence of both the directing 8-aminoquinoline group and the reactive C-I bond. This dual functionality allows for sequential or one-pot reactions, where the directing group facilitates an initial C-H functionalization, and the iodo group serves as a handle for subsequent cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling and Carbonylation Reactions

Iodinated quinolines are particularly effective substrates for palladium-catalyzed cross-coupling reactions. The carbon-iodine bond at the 6-position of this compound is susceptible to oxidative addition to a Pd(0) catalyst, initiating a variety of cross-coupling catalytic cycles.

Table 1: Examples of Palladium-Catalyzed Reactions with Iodoquinolines

| Reaction Type | Catalyst System | Substrate | Product | Yield | Reference |

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, K₂CO₃ | 6-Ethyl-3-iodoquinolin-4(1H)-one and boronic acids | 6-Ethyl-3-arylquinolin-4(1H)-ones | 70-85% | |

| Buchwald-Hartwig Amination | Pd₂(dba)₃, Xantphos | 6-Ethyl-3-iodoquinolin-4(1H)-one and amines | 6-Ethyl-3-aminoquinolin-4(1H)-ones | 60-78% | |

| Heck Reaction | Pd(OAc)₂, P(o-tol)₃ | 6-Iodoquinolin-4(1H)-ones and macrolides | Macrolones | Good to excellent | nih.gov |

| Carbonylation | Pd(OAc)₂, Mo(CO)₆ | 6-Bromo-3-iodoquinolin-4(1H)-ones and amines | Carboxamides | 25-38% | nih.gov |

| Aminocarbonylation | Pd(OAc)₂/PPh₃ | 6-Iodoquinoline (B82116) and amines | Quinoline-6-glyoxylamides | Up to 63% | nih.gov |

| Aminocarbonylation | Pd(OAc)₂/Xantphos | 6-Iodoquinoline and amines | Quinoline-6-carboxamides | Up to 98% | nih.gov |

This table is for illustrative purposes and specific yields are dependent on the exact substrates and reaction conditions.

Palladium-catalyzed carbonylation reactions of 6-iodoquinoline have been investigated for the synthesis of quinoline-6-carboxamides and quinoline-6-glyoxylamides. nih.gov The selectivity of these reactions is highly dependent on the reaction conditions. For instance, using a Pd(OAc)₂/PPh₃ catalyst system under 40 bar of carbon monoxide pressure favors the formation of 2-ketocarboxamides, while switching to a bidentate Xantphos ligand under atmospheric pressure leads to the selective formation of carboxamides. nih.gov Molybdenum hexacarbonyl (Mo(CO)₆) can also serve as a solid source of carbon monoxide in these reactions. d-nb.info

Copper-Catalyzed Transformations

Copper catalysts are also effective in mediating transformations involving the 8-aminoquinoline moiety. Copper-catalyzed C-H amination of benzoic acid derivatives using an 8-aminoquinoline directing group has been reported. nih.gov This reaction demonstrates high generality with respect to the amine coupling partner, including primary and secondary aliphatic and aromatic amines. nih.gov

Furthermore, copper-based photoredox catalysis has been employed for the radical cyclization of N-benzoyl-N-[(2-iodoquinolin-3-yl)methyl]cyanamide to synthesize luotonin A, a natural product with anticancer properties. jove.com This highlights the utility of iodoquinoline derivatives in the synthesis of biologically active molecules.

Nickel- and Cobalt-Catalyzed Processes

Nickel and cobalt catalysts offer alternative and often more earth-abundant options for C-H functionalization and cross-coupling reactions. As previously mentioned, mechanistic studies have provided significant insights into nickel-catalyzed C(sp³)–H arylation directed by 8-aminoquinoline. acs.orgchemrxiv.org These studies have identified key paramagnetic nickel(II) intermediates and highlighted the crucial role of the base in the catalytic cycle. acs.orgchemrxiv.org

Cobalt-catalyzed reactions involving 8-aminoquinoline derivatives have also been explored. For instance, a cobalt-catalyzed hydroaminomethylation of olefins to amines has been developed, showcasing good to excellent regioselectivity. d-nb.info Additionally, cobalt-catalyzed aminocarbonylation of alkyl tosylates has been reported for the stereospecific synthesis of amides. nih.gov While not directly involving this compound, these examples demonstrate the potential of cobalt catalysis in reactions where the 8-aminoquinoline moiety could serve as a directing group. A cobalt-catalyzed remote C-H functionalization of 8-aminoquinolines operating through a single electron transfer mechanism has also been reported, further expanding the scope of cobalt in this area. shu.ac.uk

Structure Reactivity Relationship Studies and Chemical Space Exploration

Systemic Investigation of Substituent Effects on Reactivity (e.g., 6-Iodo and 8-Amino)

The reactivity of the quinoline (B57606) ring system is significantly modulated by the electronic properties and positions of its substituents. The 6-iodo and 8-amino groups in 6-iodoquinolin-8-amine serve as critical handles that can be chemically modified to generate a diverse array of derivatives.

The iodine atom at the 6-position is a particularly versatile substituent. Its presence allows for a variety of cross-coupling reactions, which are fundamental in the construction of more complex molecules. For instance, the reactivity of 6-iodotetrahydroquinolines has been compared to their 6-bromo counterparts in Suzuki coupling reactions. Studies have shown that the 6-iodo derivative exhibits significantly higher conversion rates, highlighting the superior reactivity of the C-I bond in these transformations. d-nb.info This enhanced reactivity is crucial for the efficient synthesis of libraries of compounds for screening purposes. d-nb.inforesearchgate.net The electron-donating or withdrawing nature of substituents on the quinoline ring can also influence the outcomes of these reactions. For example, coupling strongly electron-donating scaffolds to electron-accepting moieties can result in structures with interesting photophysical properties, such as strong fluorescence. d-nb.inforesearchgate.net

The 8-amino group also plays a pivotal role in directing the reactivity of the quinoline system. Its nucleophilic character allows for a range of derivatization reactions, including acylation, alkylation, and the formation of Schiff bases. Furthermore, the amino group can influence the electronic distribution within the quinoline ring, affecting its susceptibility to electrophilic or nucleophilic attack. In the context of 8-hydroxyquinolines, which share structural similarities, the substituent at the 5- and 7-positions has been shown to impact the molecule's properties. Halogens at these positions act as σ-electron withdrawing and π-electron donating substituents, with the π effect extending to the pyridine (B92270) ring. researchgate.net This modulation of the electronic landscape is a key principle in the design of quinoline derivatives with specific activities.

The interplay between the 6-iodo and 8-amino groups can lead to unique reactivity patterns. For example, the presence of the amino group can influence the conditions required for cross-coupling reactions at the 6-position. The development of practical and scalable synthetic routes to access compounds like 6-iodotetrahydroquinolines and dihydroquinolines underscores the importance of understanding these substituent effects for creating diverse molecular libraries. d-nb.info

Rational Design Principles for Novel Quinoline Scaffolds

The quinoline scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to bind to a wide range of biological targets. semanticscholar.org Rational design principles leverage the understanding of structure-activity relationships (SAR) to create novel quinoline derivatives with enhanced potency, selectivity, and pharmacokinetic properties.

A key principle in the rational design of quinoline-based compounds is the strategic functionalization of the heterocyclic ring. frontiersin.org The characteristics and position of substituents are critical in determining the functionality of the synthesized compounds. frontiersin.org For instance, in the development of fluorescent probes, a modular quinoline-based scaffold with three distinct domains for compound polarization, tuning of photophysical properties, and structural diversity has been successfully engineered. nih.gov This approach allows for the systematic optimization of the molecule's properties for specific applications, such as live-cell imaging. nih.gov

The design process often begins with a lead compound, and then systematic modifications are made to optimize its activity. For example, in the optimization of 8-hydroxyquinolines as enzyme inhibitors, various functional groups were appended at the 5-position to enhance potency and brain penetrance. nih.gov These studies revealed that sulfones and sulfonamides were preferable to other functionalities. nih.gov Similarly, the introduction of different aryl groups at the 4-position of the quinoline ring has been explored to improve the in vitro potency of antileishmanial agents. mdpi.com

Computational methods are increasingly being used in the rational design of quinoline derivatives. Protocols like CADMA-Chem have been employed to systematically search for quinoline derivatives with desired properties, such as antioxidant and neuroprotective activities, by evaluating their bioavailability, toxicity, and synthetic accessibility. semanticscholar.org This in silico screening allows for the prioritization of candidates for synthesis and further investigation, thereby accelerating the drug discovery process. semanticscholar.org

The following table summarizes key design principles and their applications in developing novel quinoline scaffolds:

| Design Principle | Application | Example | Reference |

| Modular Scaffolds | Development of fluorescent probes with tunable properties. | A quinoline-based probe with domains for polarization, photophysical tuning, and diversity. | nih.gov |

| Systematic Functionalization | Optimization of enzyme inhibitors. | Appending sulfones and sulfonamides to the 5-position of 8-hydroxyquinolines to improve potency. | nih.gov |

| Bioisosteric Replacement | Improving selectivity of enzyme inhibitors. | Replacing a phenyl ring with five-membered heterocycles like furan (B31954) and thiophene (B33073) to decrease HDAC6 selectivity. | nih.gov |

| Computational Screening | Identification of candidates with desired biological activities. | Using the CADMA-Chem protocol to find quinoline derivatives with antioxidant and neuroprotective potential. | semanticscholar.org |

| Structure-Activity Relationship (SAR) Guided Optimization | Enhancing the potency of antileishmanial agents. | Introducing various 4-aryl groups to the quinoline scaffold. | mdpi.com |

Libraries and Combinatorial Approaches in Chemical Space Mapping

Combinatorial chemistry has emerged as a powerful tool for rapidly generating large and diverse collections of compounds, known as chemical libraries. nih.govijpsr.com This approach is particularly well-suited for exploring the chemical space around the quinoline scaffold to discover new lead compounds for drug development. ijpsr.com

The synthesis of combinatorial libraries often relies on solid-phase organic synthesis (SPOS), where compounds are built on a solid support. ijpsr.comimperial.ac.uk This method allows for the use of excess reagents to drive reactions to completion and simplifies the purification process. imperial.ac.uk Various strategies, such as the "mix and split" method, can be employed to generate vast numbers of unique compounds. imperial.ac.uk

The design of these libraries can be either random, aiming for maximum diversity, or focused, targeting a specific biological target or chemical space. Scaffold-based libraries, where a common core structure like the quinoline ring is shared among all compounds, are a popular approach. ijpsr.com The versatility of the this compound scaffold makes it an excellent starting point for generating such libraries. The iodo group at the 6-position can be readily functionalized through various cross-coupling reactions, while the amino group at the 8-position provides another point for diversification. d-nb.info

For example, a library of iodo-quinoline derivatives was synthesized using a one-pot, three-component reaction, demonstrating the efficiency of combinatorial approaches in generating a range of compounds with varying electronic effects. nih.gov The antimicrobial activity of these compounds was then evaluated, showcasing how these libraries can be screened to identify hits with desired biological properties. nih.gov

The table below outlines different combinatorial approaches and their relevance to quinoline chemistry:

| Combinatorial Approach | Description | Relevance to Quinoline Chemistry | Reference |

| Solid-Phase Organic Synthesis (SPOS) | Compounds are synthesized on a solid support, simplifying purification. | Enables the efficient construction of quinoline libraries by anchoring the scaffold to a resin. | imperial.ac.uk |

| Parallel Synthesis | Spatially separate synthesis of single compounds. | Allows for the creation of well-defined quinoline derivatives in an array format for high-throughput screening. | ijpsr.comimperial.ac.uk |

| Mix-and-Split Synthesis | A method to generate very large libraries of compounds by iterative mixing and splitting of the solid support. | Can be used to create vast and diverse quinoline libraries to explore a wide chemical space. | imperial.ac.uk |

| Scaffold-Based Libraries | Libraries where all compounds share a common core structure. | The quinoline ring serves as an excellent scaffold for building libraries with diverse substituents. | ijpsr.com |

The combination of rational design and combinatorial chemistry provides a powerful paradigm for the discovery of novel quinoline-based molecules with a wide range of applications. By systematically exploring the structure-reactivity relationships and mapping the chemical space, researchers can efficiently identify and optimize compounds with desired biological or material properties.

Advanced Applications and Interdisciplinary Research Horizons

Utilization in Materials Science: Organic Electronics and Advanced Materials

The unique electronic properties of substituted quinolines make them attractive candidates for the development of advanced materials. While research directly on 6-Iodoquinolin-8-amine is nascent, the applications of its structural isomers and related compounds provide a strong indication of its potential.

A structural isomer, 4-Amino-6-iodoquinoline, has been explored for its potential in creating novel materials, especially within the field of organic electronics. chemimpex.comnetascientific.com The inherent electronic characteristics of the iodoquinoline core are key to this potential. Similarly, heterocyclic amines are being incorporated into peptoid oligomers to create materials capable of metal coordination, which have potential uses in catalysis and materials science. nih.gov

Furthermore, related scaffolds like 6-iodotetrahydroquinolines have been synthesized and shown to exhibit strong fluorescence when coupled with electron-accepting moieties. researchgate.net This suggests that this compound could serve as a valuable building block for fluorescent materials with potential applications in fluorescence microscopy and sensing. researchgate.net The combination of the electron-donating amine group and the quinoline (B57606) ring system, modified by the heavy iodine atom, could lead to materials with interesting photophysical and electronic properties suitable for organic light-emitting diodes (OLEDs) or other organic semiconductor applications. bldpharm.com

Chemical Probes for Selective Chemical Recognition

The development of chemical probes for the selective recognition of ions and molecules is a significant area of research. The quinoline scaffold is well-represented in this field. The structural analogue 4-Amino-6-iodoquinoline is utilized as a fluorescent probe in biochemical assays, enabling the study of protein interactions and other cellular processes. chemimpex.com

The 8-hydroxyquinoline (B1678124) scaffold is particularly well-known for its metal-chelating properties, forming the basis for inhibitors of metalloenzymes. nih.gov The 8-aminoquinoline (B160924) core of this compound, featuring a nitrogen atom in a similar position to the hydroxyl group of 8-hydroxyquinoline, also possesses the potential for metal ion coordination. This positions it as a candidate for the development of selective chemosensors. The iodine substituent can further modulate the electronic properties and selectivity of the quinoline system for specific analytes. Another isomer, 6-Iodoquinolin-3-amine, is noted as a useful building block for chemical probes. smolecule.com

The reactivity of the hydrazine (B178648) derivative, (6-Iodo-quinolin-2-yl)-hydrazine, to form complexes with metal ions further underscores the potential of the iodoquinoline skeleton in designing molecules for chemical recognition. evitachem.com

Contribution to Heterocyclic Synthesis Methodologies

This compound serves as a versatile intermediate in organic synthesis, primarily due to its two reactive functional handles: the amino group and the iodine atom. The iodine atom, in particular, makes the molecule an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental tools in modern synthetic chemistry.

Based on the reactivity of analogous iodoquinoline systems, the iodine at the 6-position can be readily substituted to introduce a wide range of molecular complexity. Research on related iodoquinolinones demonstrates the utility of these scaffolds in key transformations.

Key Synthetic Transformations for Iodoquinolines:

| Reaction Type | Description | Example Reactant |

|---|---|---|

| Suzuki-Miyaura Coupling | Replaces the iodine atom with aryl or heteroaryl groups using boronic acids, forming new carbon-carbon bonds. | 6-Ethyl-3-iodoquinolin-4(1H)-one |

| Buchwald-Hartwig Amination | Forms carbon-nitrogen bonds by coupling the iodoquinoline with primary or secondary amines. | 6-Ethyl-3-iodoquinolin-4(1H)-one |

| Sonogashira Coupling | Creates carbon-carbon bonds by reacting the iodoquinoline with terminal alkynes. nih.gov | 4-iodoquinolin-3-ol nih.gov |

| Nucleophilic Aromatic Substitution | The electron-deficient quinoline ring can facilitate the displacement of the iodine atom by various nucleophiles. | 6-Ethyl-3-iodoquinolin-4(1H)-one |

These reactions highlight the synthetic flexibility afforded by the iodo-substituent, allowing chemists to use this compound as a scaffold to build a library of complex heterocyclic molecules. The amino group at the 8-position can also be used for further derivatization or to direct synthetic transformations.

Modern synthetic methods also focus on the efficient preparation of such building blocks. Metal-free methodologies involving C-H functionalization have been developed for the synthesis of various N-fused heterocyclic iodides, including iodoquinolines, providing efficient routes to these valuable intermediates. rsc.org

Future Perspectives in Chemical Research and Development

The true potential of this compound is still being explored, with future research poised to expand across multiple disciplines. Its utility as a bifunctional building block is its most significant asset.

In materials science , future work will likely focus on synthesizing novel polymers and small molecules derived from this compound for applications in organic electronics. By systematically modifying the structure through the cross-coupling reactions described, researchers can fine-tune the electronic and photophysical properties to develop next-generation semiconductors, emitters for OLEDs, and fluorescent probes with enhanced selectivity and sensitivity. chemimpex.combldpharm.com

In synthetic chemistry , the compound will continue to serve as a valuable platform for developing and showcasing new synthetic methodologies. The presence of two distinct reactive sites allows for orthogonal chemical strategies, enabling the construction of highly complex and diverse molecular architectures that would be otherwise difficult to access.

In medicinal chemistry , while outside the direct scope of this applications-focused review, the quinoline core is a well-established pharmacophore. chemimpex.comevitachem.com The ability to easily diversify the this compound scaffold through established synthetic routes makes it an attractive starting point for the discovery of new bioactive compounds.

Q & A

Basic: What are the recommended synthetic routes for preparing 6-Iodoquinolin-8-amine, and how can reaction efficiency be optimized?

Methodological Answer:

The synthesis of this compound typically involves iodination of quinolin-8-amine derivatives under controlled conditions. A common approach is electrophilic aromatic substitution using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in acidic media. Optimization requires monitoring reaction parameters:

- Temperature : Elevated temperatures (60–80°C) improve iodine activation but may increase side reactions.

- Solvent : Polar aprotic solvents (e.g., DMF) enhance iodination efficiency.

- Catalysts : Lewis acids like FeCl₃ can direct regioselectivity toward the 6-position .

Characterization via ¹H/¹³C NMR and HPLC is critical to confirm purity and regiochemical fidelity. For reproducibility, document molar ratios, reaction time, and quenching methods .

Basic: Which spectroscopic techniques are most effective for characterizing this compound’s structural integrity?

Methodological Answer:

- X-ray Crystallography : Resolves 3D molecular geometry and confirms iodination at the 6-position. Suitable for single-crystal samples .

- NMR Spectroscopy : ¹H NMR identifies aromatic proton shifts (e.g., deshielding at C6 due to iodine’s electron-withdrawing effect). ¹³C NMR detects carbon-iodine coupling (JC-I ~15 Hz) .

- Mass Spectrometry (HRMS) : Validates molecular weight and isotopic patterns (e.g., M+2 peak for iodine).

Always compare experimental data with computational simulations (DFT) to resolve ambiguities .

Advanced: How can researchers resolve contradictions in reported catalytic activity of this compound-metal complexes?

Methodological Answer:

Discrepancies in catalytic performance often arise from variations in:

- Coordination Geometry : Use EXAFS or EPR to analyze metal-ligand binding modes.

- Reaction Conditions : Compare solvent polarity, temperature, and substrate scope across studies .

- Impurity Effects : Trace halides (e.g., Cl⁻ from ICl) may alter metal complex stability. Conduct control experiments with rigorously purified ligands.

Publish full datasets (raw kinetics, spectral traces) to enable cross-validation .

Advanced: What strategies mitigate decomposition of this compound under ambient storage conditions?

Methodological Answer:

Decomposition pathways (e.g., deiodination, oxidation) are influenced by:

- Light Exposure : Store in amber vials under inert gas (N₂/Ar).

- Moisture : Use desiccants (e.g., molecular sieves) in non-aqueous solvents.

- Thermal Stability : Conduct TGA/DSC to identify degradation thresholds.

For long-term stability, lyophilize the compound and store at –20°C. Periodically reassess purity via HPLC-UV .

Advanced: How should researchers design experiments to evaluate the biological activity of this compound derivatives?

Methodological Answer:

- Target Selection : Use computational docking (e.g., AutoDock Vina) to predict binding affinity for enzymes like kinases or oxidoreductases.

- In Vitro Assays : Measure IC₅₀ values using fluorogenic substrates or ATP-depletion assays. Include positive/negative controls (e.g., staurosporine for kinase inhibition) .

- Cytotoxicity Screening : Pair activity assays with MTT/WST-1 tests on healthy cell lines (e.g., HEK293) to assess selectivity .

Report data with 95% confidence intervals and validate via dose-response curves .

Advanced: What statistical methods are appropriate for analyzing conflicting bioactivity data across studies?

Methodological Answer:

- Meta-Analysis : Aggregate datasets using random-effects models to account for inter-study variability.

- Sensitivity Analysis : Identify outliers via Grubbs’ test or Cook’s distance .

- Multivariate Regression : Correlate bioactivity with structural descriptors (e.g., Hammett constants, logP) .

Transparently report p-values , effect sizes, and confounding factors (e.g., assay plate variability) .

Basic: How can researchers ensure reproducibility in synthesizing this compound-metal complexes?

Methodological Answer:

- Stoichiometric Control : Use molar ratios validated by Job’s plot or ESI-MS .

- Characterization : Confirm complex stoichiometry via elemental analysis and IR spectroscopy (e.g., metal-N stretching bands).

- Protocol Standardization : Publish detailed synthetic procedures, including stirring rates and filtration methods .

Advanced: What mechanistic studies elucidate the role of iodine in this compound’s electronic properties?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.